molecular formula C12H13N3O B1309137 2,6-Dimethylquinoline-4-carbohydrazide CAS No. 613656-68-1

2,6-Dimethylquinoline-4-carbohydrazide

Cat. No.: B1309137
CAS No.: 613656-68-1
M. Wt: 215.25 g/mol
InChI Key: AJNBKRDYKNEHSI-UHFFFAOYSA-N
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Description

2,6-Dimethylquinoline-4-carbohydrazide is an organic compound belonging to the class of carbohydrazides. These compounds are characterized by the presence of a -C(O)NHNH2 functional group. The molecular formula of this compound is C12H13N3O, and it has a molecular weight of 215.25 . This compound has emerged as a building block in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 2,6-Dimethylquinoline-4-carbohydrazide involves the reaction of 2,6-dimethylpyrimidine-4-carbohydrazide with various aldehydes. This reaction typically utilizes mild conditions and offers a relatively straightforward route to the target compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylquinoline-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.

    Substitution: The compound can participate in substitution reactions, where the carbohydrazide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,6-Dimethylquinoline-4-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2,6-Dimethylquinoline-4-carbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The carbohydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2,6-Dimethylquinoline-4-carboxylic acid
  • 2,6-Dimethylquinoline-4-carbohydrazone
  • 2,6-Dimethylquinoline-4-carbohydrazide derivatives

Comparison: this compound is unique due to its specific functional group (-C(O)NHNH2), which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for the synthesis of various derivatives and has broad applications in scientific research and industry .

Biological Activity

2,6-Dimethylquinoline-4-carbohydrazide (CAS No. 613656-68-1) is a heterocyclic compound that has garnered attention for its potential biological activities. As a member of the quinoline family, this compound exhibits a variety of pharmacological properties, which are primarily attributed to its unique chemical structure. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N3O, with a molecular weight of 215.25 g/mol. The compound features a carbohydrazide functional group (-C(O)NHNH2), which is significant for its reactivity and interaction with biological targets.

The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets within cells. The carbohydrazide group can form hydrogen bonds and hydrophobic interactions with various biomolecules, influencing their function. This compound has shown potential in inhibiting certain enzymes and modulating signaling pathways related to disease processes .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including this compound. Research indicates that this compound may exhibit activity against Mycobacterium tuberculosis (Mtb), suggesting its potential as an antitubercular agent. In vitro assays have demonstrated that modifications in the quinoline structure can enhance activity against resistant strains of Mtb .

Anticancer Potential

Quinoline derivatives are also being investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the activation of apoptotic pathways. Further research is needed to elucidate its efficacy across different cancer types .

Anti-inflammatory Effects

The anti-inflammatory potential of quinoline compounds has been documented in several studies. This compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory responses. This suggests its potential utility in treating inflammatory diseases .

Research Findings and Case Studies

StudyFindings
Study on Antitubercular Activity Showed that derivatives of quinoline can inhibit Mtb DNA gyrase effectively, with some compounds demonstrating IC50 values as low as 1 μM .
Anticancer Activity Assessment Indicated that quinoline derivatives could induce apoptosis in various cancer cell lines; specific mechanisms remain under investigation .
Anti-inflammatory Studies Suggested that these compounds may reduce inflammation markers in vitro, warranting further exploration for therapeutic applications.

Properties

IUPAC Name

2,6-dimethylquinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-7-3-4-11-9(5-7)10(12(16)15-13)6-8(2)14-11/h3-6H,13H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNBKRDYKNEHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70411720
Record name 2,6-dimethylquinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70411720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613656-68-1
Record name 2,6-dimethylquinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70411720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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